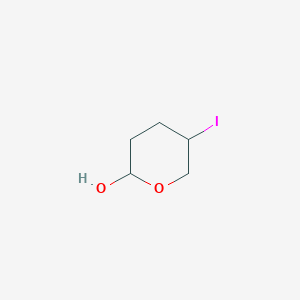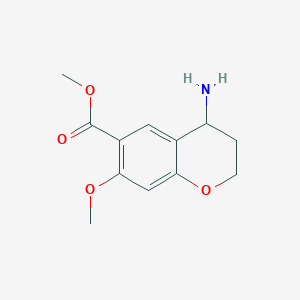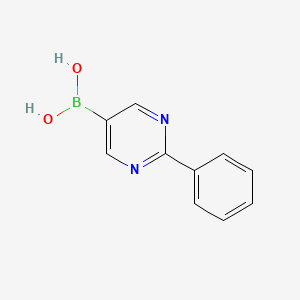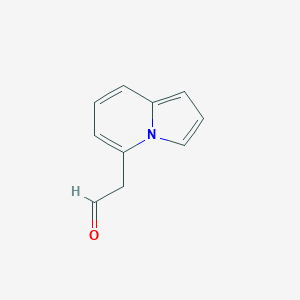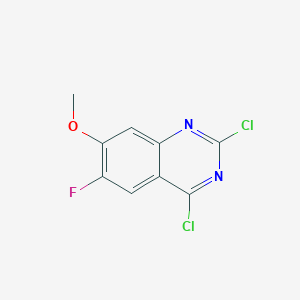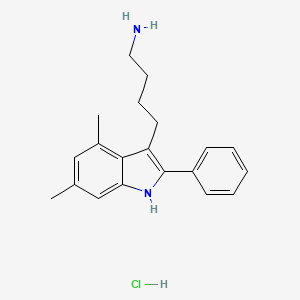
4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring substituted with dimethyl and phenyl groups, and a butan-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ring. The reaction conditions often include the use of acidic catalysts such as methanesulfonic acid under reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the butan-1-amine side chain. This gives it distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C20H25ClN2 |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
4-(4,6-dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-14-12-15(2)19-17(10-6-7-11-21)20(22-18(19)13-14)16-8-4-3-5-9-16;/h3-5,8-9,12-13,22H,6-7,10-11,21H2,1-2H3;1H |
InChI Key |
GJJOTWVFSAMSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2CCCCN)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)



